

# Physicochemical Properties of Cyclopropylmethanesulfonamide: An In-depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *Cyclopropylmethanesulfonamide*

Cat. No.: *B1291645*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **Cyclopropylmethanesulfonamide**. The information detailed herein is essential for professionals engaged in drug discovery and development, offering insights into the molecule's behavior and characteristics that are critical for assessing its potential as a therapeutic agent. This document summarizes key quantitative data, outlines detailed experimental methodologies for property determination, and presents logical workflows relevant to its characterization.

## Core Physicochemical Data

The following table summarizes the key physicochemical properties of **Cyclopropylmethanesulfonamide**. These parameters are fundamental to understanding the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for formulation and interaction with biological systems.

Property	Value	Source
Molecular Formula	C <sub>4</sub> H <sub>9</sub> NO <sub>2</sub> S	Guidechem[1]
Molecular Weight	135.18 g/mol	Guidechem[1]
XLogP3-AA (Calculated)	-0.3	Guidechem[1]
Topological Polar Surface Area	68.5 Å <sup>2</sup>	Guidechem[1]
Hydrogen Bond Donor Count	1	Guidechem[1]
Hydrogen Bond Acceptor Count	3	Guidechem[1]
Rotatable Bond Count	2	Guidechem[1]
Heavy Atom Count	8	Guidechem[1]

Note: The XLogP3-AA value is a calculated prediction of the logarithm of the octanol-water partition coefficient, a critical measure of a compound's lipophilicity. The topological polar surface area (TPSA) is another crucial calculated parameter that correlates with drug transport properties such as intestinal absorption and blood-brain barrier penetration.

## Experimental Protocols for Physicochemical Characterization

While specific experimental data for **Cyclopropylmethanesulfonamide** is not readily available in the public domain, the following section details the standard methodologies employed for the determination of key physicochemical properties for sulfonamide-containing small molecules.

### Determination of Melting Point

The melting point of a solid crystalline substance is a fundamental physical property indicating its purity.

#### Methodology: Capillary Melting Point

- Sample Preparation: A small, finely powdered sample of the compound is packed into a capillary tube.

- Instrumentation: The capillary tube is placed in a melting point apparatus.
- Heating: The sample is heated at a controlled rate.
- Observation: The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting range.

## Determination of Boiling Point

For liquid compounds, the boiling point is a key characteristic.

Methodology: Distillation

- Apparatus Setup: The liquid sample is placed in a distillation flask connected to a condenser and a receiving flask.
- Heating: The flask is heated, and the temperature is monitored with a thermometer placed at the vapor outlet.
- Equilibrium: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure, observed as a stable temperature during distillation.

## Determination of Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's bioavailability.

Methodology: Shake-Flask Method

- Equilibration: An excess amount of the solid compound is added to a known volume of water in a flask.
- Agitation: The flask is agitated at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.
- Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

- Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

## Determination of pKa (Acid Dissociation Constant)

The pKa value indicates the strength of an acid or base and is crucial for understanding a drug's ionization state at different physiological pH values.

Methodology: Potentiometric Titration

- Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent (often a water-methanol mixture for compounds with low water solubility).
- Titration: The solution is titrated with a standardized solution of a strong acid or base.
- pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH meter.
- Data Analysis: The pKa is determined from the titration curve, typically as the pH at which the compound is half-ionized.

## Determination of logP (Octanol-Water Partition Coefficient)

LogP is a measure of a compound's lipophilicity and its ability to cross biological membranes.

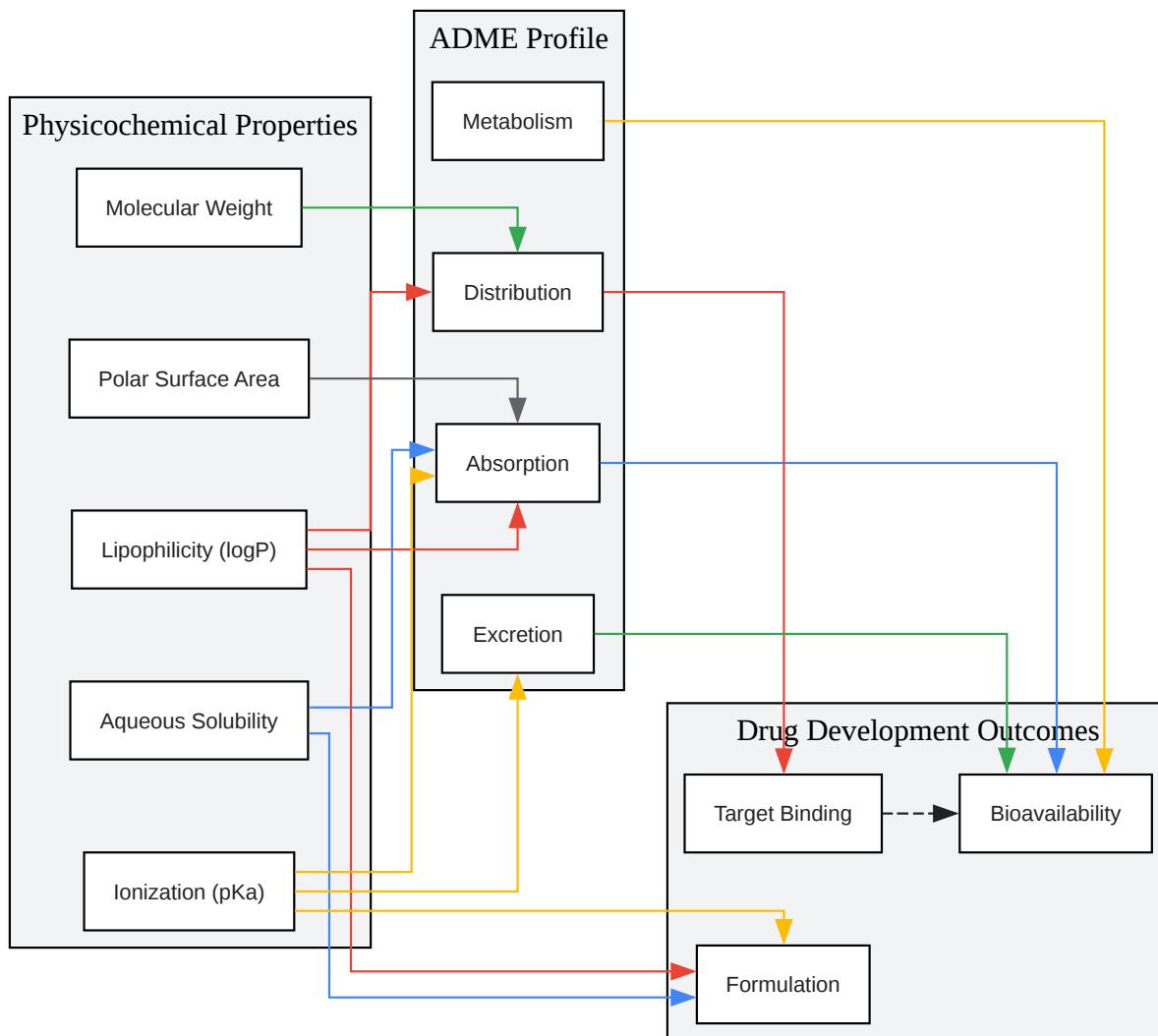
Methodology: Shake-Flask Method

- Phase Preparation: Equal volumes of n-octanol and water are pre-saturated with each other.
- Partitioning: A known amount of the compound is dissolved in one of the phases, and then the two phases are mixed and shaken vigorously to allow for partitioning of the compound between the octanol and aqueous layers.
- Separation: The mixture is centrifuged to ensure complete separation of the two phases.
- Quantification: The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

- Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

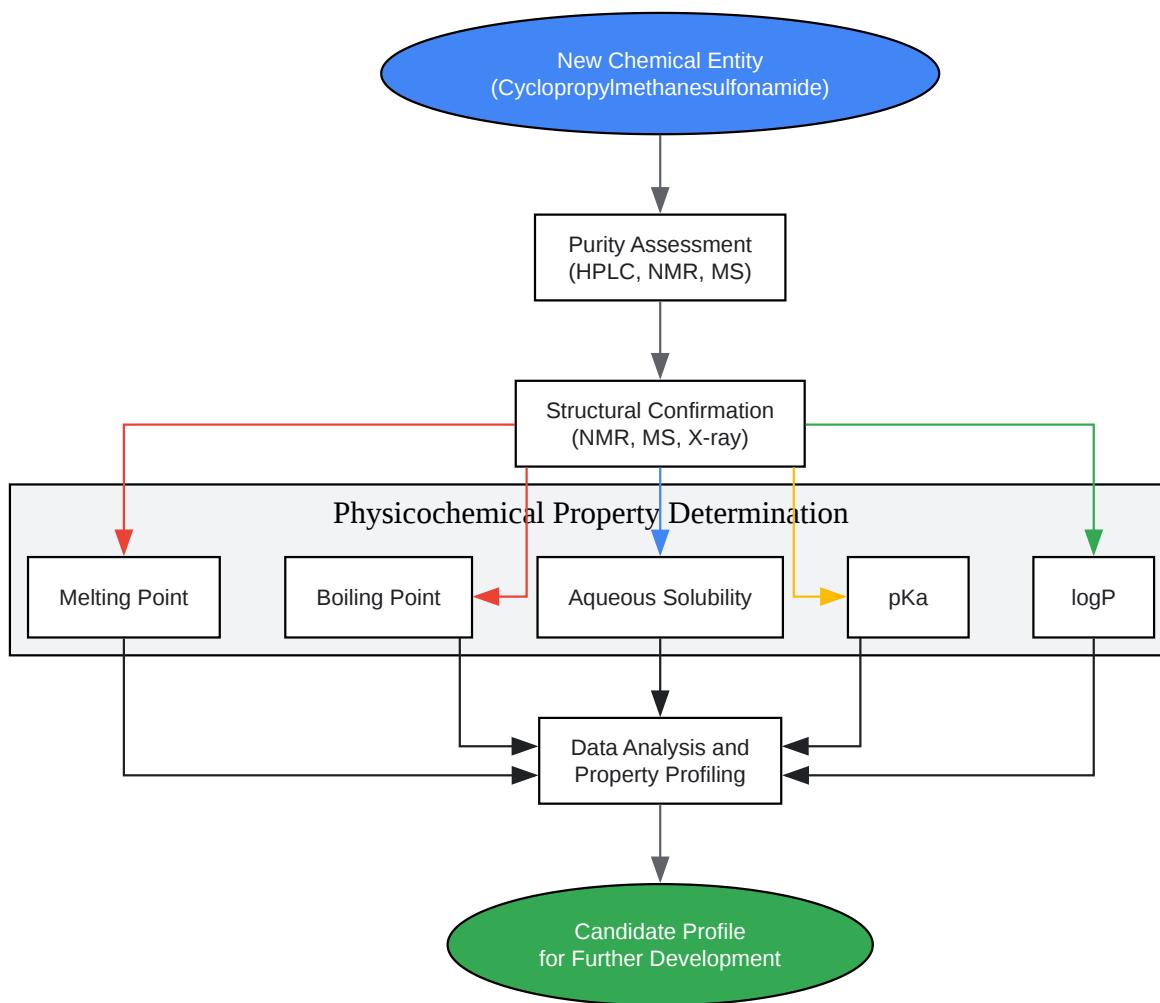
## Visualizing Key Relationships and Workflows

To further aid in the understanding of the importance and determination of physicochemical properties, the following diagrams illustrate key logical relationships and a typical experimental workflow.



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Caption: Logical relationship of key physicochemical properties to ADME profiles and drug development outcomes.

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Caption: Generalized experimental workflow for the physicochemical characterization of a new chemical entity.

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## References

- 1. researchgate.net [researchgate.net]
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